molecular formula C6H10N4 B1203575 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole CAS No. 934-03-2

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B1203575
CAS No.: 934-03-2
M. Wt: 138.17 g/mol
InChI Key: PHBBIAUCDNIHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features two fused imidazole rings Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole rings can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a single imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is unique due to its fused imidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBIAUCDNIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277950
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-03-2
Record name 2,2′-Biimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5217
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.